Structural and Target-Class Differentiation from Isomeric TJ191
The target compound is an amide derivative of thiophene-2-acetic acid, whereas the isomeric compound TJ191 (CAS 1522415-97-9) is a methyl ester of 2-amino-5-heptylthiophene-3-carboxylic acid. Despite sharing the formula C13H21NO2S, their distinct functional groups lead to different biological activities. TJ191 is a selective anti-cancer small molecule targeting low TβRIII-expressing malignant T-cell leukemia/lymphoma cells, with no reported effect on other cancer cells or normal fibroblasts [1]. In contrast, the target compound's structure aligns with the pharmacophore of FABP4/5 inhibitors, as described in patent literature [2]. This evidence is class-level inference, as direct head-to-head data is not publicly available.
| Evidence Dimension | Primary reported biological activity and target class |
|---|---|
| Target Compound Data | Implicated in FABP4/5 inhibition based on structural pharmacophore alignment (Patent US 9,353,102 B2) |
| Comparator Or Baseline | TJ191 (methyl 2-amino-5-heptylthiophene-3-carboxylate): Selective anti-cancer agent targeting TβRIII (no quantitative IC50 against primary target provided in datasheet) |
| Quantified Difference | Qualitative target class difference (FABP vs. TGF-β pathway) |
| Conditions | Structural analysis and patent class evidence vs. vendor-reported biological activity |
Why This Matters
This differentiation is critical for research programs focused on metabolic or epigenetic targets (FABP) versus those targeting T-cell malignancies, preventing wasted investment in an unsuitable tool compound.
- [1] Biotool.com. TJ191 (S6973) Datasheet. Biological Activity Description. View Source
- [2] Patents-Review.com. Non-annulated thiophenylamides (Patent US 9,353,102 B2). Representative FABP binding IC50 values: 20–143 nM. View Source
